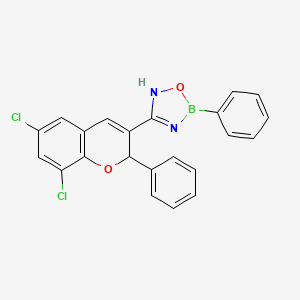
CaMKK2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CaMKK2-IN-1 is a selective inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). This compound is significant in the study of various physiological and pathological processes, including energy balance, glucose metabolism, and cancer progression .
準備方法
The synthesis of CaMKK2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods for such inhibitors often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
化学反応の分析
CaMKK2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used .
科学的研究の応用
CaMKK2-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the biochemical pathways involving CaMKK2 and its role in various chemical reactions.
Biology: It helps in understanding the role of CaMKK2 in cellular processes such as metabolism, cell proliferation, and apoptosis.
Medicine: this compound is used in research related to metabolic diseases, cancer, and neurological disorders.
Industry: This compound is used in the development of new therapeutic agents targeting CaMKK2-related pathways.
作用機序
CaMKK2-IN-1 exerts its effects by selectively inhibiting the activity of CaMKK2. This inhibition prevents the phosphorylation and activation of downstream targets such as AMP-activated protein kinase (AMPK), calcium/calmodulin-dependent protein kinase 1 (CaMK1), and calcium/calmodulin-dependent protein kinase 4 (CaMK4). These pathways are crucial for maintaining cellular energy balance, glucose metabolism, and other physiological processes .
類似化合物との比較
CaMKK2-IN-1 is unique in its high selectivity and potency for CaMKK2 compared to other inhibitors. Similar compounds include:
STO-609: Another CaMKK2 inhibitor, but with lower selectivity and potency.
SGC-CAMKK2-1: A chemical probe for CaMKK2 with similar applications but different structural properties.
These compounds differ in their chemical structure, selectivity, and efficacy, making this compound a valuable tool for specific research applications .
特性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
2-cyclopentyl-4-(7-ethoxyquinazolin-4-yl)benzoic acid |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-16-8-10-18-20(12-16)23-13-24-21(18)15-7-9-17(22(25)26)19(11-15)14-5-3-4-6-14/h7-14H,2-6H2,1H3,(H,25,26) |
InChIキー |
LIZGTJPPOJGDHW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(=NC=N2)C3=CC(=C(C=C3)C(=O)O)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
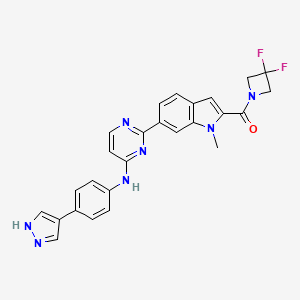
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)
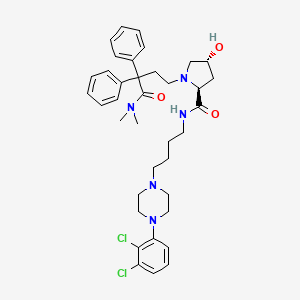

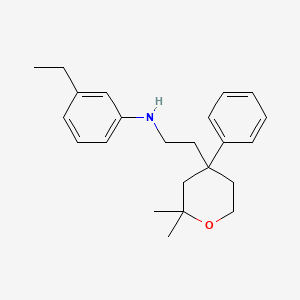
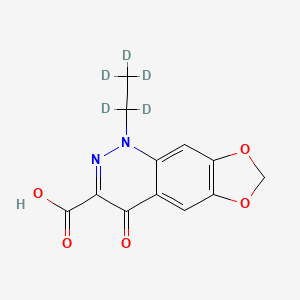
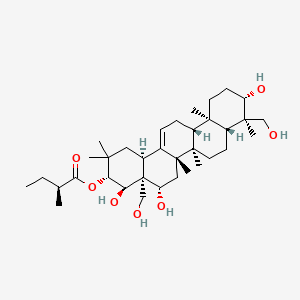
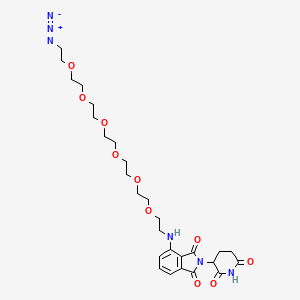
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379368.png)

